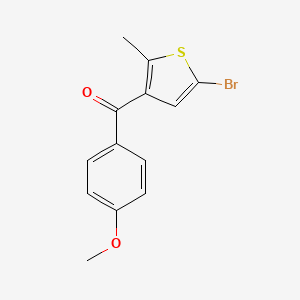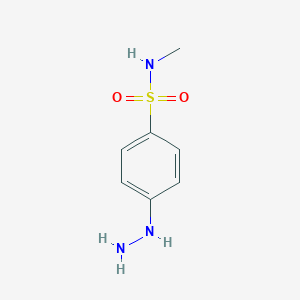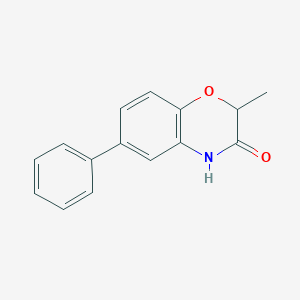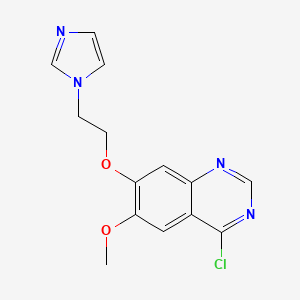
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline
描述
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 6th position, and an imidazole moiety linked through an ethoxy chain at the 7th position. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts significant biological activity to the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation can be achieved using reagents such as thionyl chloride and sodium methoxide, respectively.
Attachment of the Imidazole Moiety: The final step involves the nucleophilic substitution reaction where the ethoxy group is introduced, followed by the attachment of the imidazole ring through a suitable linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline involves its interaction with specific molecular targets:
Molecular Targets: Primarily targets kinases, which are enzymes involved in the regulation of various cellular processes.
Pathways Involved: Inhibition of kinase activity leads to the disruption of signaling pathways that control cell growth and proliferation, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
4-Chloro-6-methoxyquinazoline: Lacks the imidazole moiety, resulting in different biological activity.
6-Methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline: Lacks the chloro group, which may affect its reactivity and potency.
4-Chloro-7-(2-(imidazol-1-yl)ethoxy)quinazoline: Lacks the methoxy group, altering its electronic properties and interactions with biological targets.
Uniqueness
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline is unique due to the combined presence of chloro, methoxy, and imidazole groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C14H13ClN4O2 |
|---|---|
分子量 |
304.73 g/mol |
IUPAC 名称 |
4-chloro-7-(2-imidazol-1-ylethoxy)-6-methoxyquinazoline |
InChI |
InChI=1S/C14H13ClN4O2/c1-20-12-6-10-11(17-8-18-14(10)15)7-13(12)21-5-4-19-3-2-16-9-19/h2-3,6-9H,4-5H2,1H3 |
InChI 键 |
FILIAKNTYOYOOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCN3C=CN=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
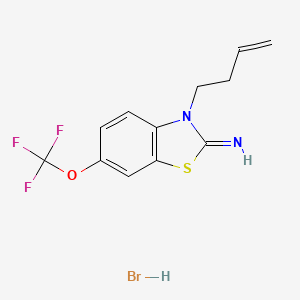
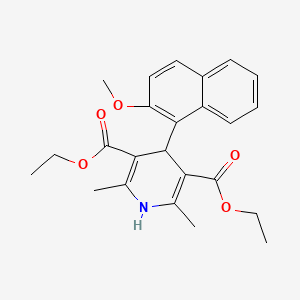
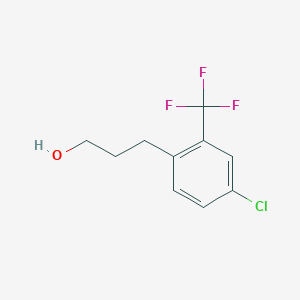
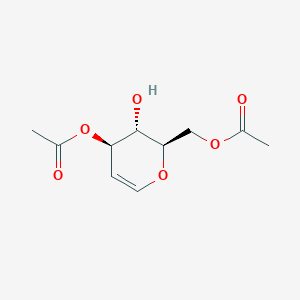
![2-(2,4-Dichlorophenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B8380570.png)

